molecular formula C25H28N4O2S B605932 BAY 293 Negative Control

BAY 293 Negative Control

Cat. No.: B605932
M. Wt: 448.6 g/mol
InChI Key: WEGLOYDTDILXDA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY-294: is a chemical compound known for its role as a control for the selective SOS1-KRAS interaction inhibitor BAY-293. The compound is identified as the (S)-enantiomer of BAY-293 and exhibits minimal potency against SOS1-mediated KRAS activation .

Scientific Research Applications

Chemistry: : In chemistry, BAY-294 is used as a control compound to study the selective inhibition of the SOS1-KRAS interaction. This interaction is crucial in understanding the molecular mechanisms of certain cancers .

Biology: : In biological research, BAY-294 helps elucidate the role of the SOS1-KRAS interaction in cellular signaling pathways. It is particularly useful in studies involving KRAS-mutated cell lines .

Medicine: : In medical research, BAY-294 is used to investigate potential therapeutic targets for cancers with KRAS mutations. Its role as a control compound helps validate the efficacy of other inhibitors targeting the SOS1-KRAS interaction .

Industry: : While BAY-294’s primary applications are in research, its potential implications in developing cancer therapies make it a compound of interest in the pharmaceutical industry .

Mechanism of Action

Mechanism: : BAY-294 functions by inhibiting the SOS1-KRAS interaction, a critical pathway in the activation of KRAS. KRAS is a protein involved in cell signaling and growth, and its mutations are implicated in various cancers .

Molecular Targets and Pathways: : The primary molecular target of BAY-294 is the SOS1 protein, which facilitates the activation of KRAS. By inhibiting this interaction, BAY-294 disrupts the downstream signaling pathways that promote cancer cell proliferation .

Biochemical Analysis

Biochemical Properties

BAY 293 Negative Control plays a significant role in biochemical reactions by serving as a reference point to compare the effects of BAY 293. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound is known to inhibit the interaction between KRAS and SOS1, which is a critical step in the RAS-RAF-MEK-ERK signaling pathway . This inhibition leads to the downregulation of active RAS in tumor cells, thereby affecting the overall biochemical environment within the cell .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the RAS-RAF-MEK-ERK pathway, which is essential for cell proliferation and survival . This inhibition results in the downregulation of active RAS levels in tumor cells, thereby reducing cell proliferation and inducing apoptosis . Additionally, this compound has been observed to exhibit synergistic effects with other chemotherapeutic agents, enhancing their efficacy in cancer treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with KRAS and SOS1. By inhibiting the KRAS-SOS1 interaction, this compound disrupts the activation of the RAS-RAF-MEK-ERK signaling pathway . This disruption leads to the downregulation of active RAS levels in tumor cells, thereby inhibiting cell proliferation and inducing apoptosis . Furthermore, this compound has been shown to exhibit synergistic effects with other inhibitors, such as KRAS G12C inhibitors, enhancing their efficacy in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Its efficacy may decrease over time due to degradation or other factors. Long-term studies have shown that this compound can induce sustained inhibition of the RAS-RAF-MEK-ERK pathway, leading to prolonged downregulation of active RAS levels in tumor cells . This sustained inhibition results in long-term effects on cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the KRAS-SOS1 interaction and downregulates active RAS levels in tumor cells . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its inhibitory activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the RAS-RAF-MEK-ERK signaling pathway. By inhibiting the KRAS-SOS1 interaction, the compound disrupts the activation of this pathway, leading to the downregulation of active RAS levels in tumor cells . This disruption affects metabolic flux and metabolite levels within the cell, altering the overall metabolic environment . Additionally, this compound interacts with various enzymes and cofactors involved in these pathways, further modulating cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, as well as its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with KRAS and SOS1 to inhibit the RAS-RAF-MEK-ERK signaling pathway . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to its target biomolecules to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of BAY-294 involves the preparation of 6,7-dimethoxy-2-methyl-N-[(S)-1-(4-{2-[(methylamino)methyl]phenyl}thien-2-yl)ethyl]quinazolin-4-amine. The compound is typically synthesized in a laboratory setting using various organic synthesis techniques .

Industrial Production Methods: : Industrial production methods for BAY-294 are not widely documented, as it is primarily used in research settings.

Chemical Reactions Analysis

Types of Reactions: : BAY-294 undergoes various chemical reactions, including substitution reactions. The compound’s structure allows it to participate in reactions typical of quinazoline derivatives .

Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of BAY-294 include dimethyl sulfoxide (DMSO) and other organic solvents. Reaction conditions often involve controlled temperatures and specific catalysts to facilitate the desired chemical transformations .

Major Products: : The major products formed from reactions involving BAY-294 depend on the specific reagents and conditions used. the compound’s primary use as a control in SOS1-KRAS interaction studies means that its reactions are often designed to test its stability and efficacy in inhibiting this interaction .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to BAY-294 include BAY-293, BAY-0361, and BAY-091. These compounds also target the SOS1-KRAS interaction but may differ in their potency and specificity .

Uniqueness: : BAY-294 is unique in its role as the (S)-enantiomer of BAY-293, providing a specific control for studies involving the selective inhibition of the SOS1-KRAS interaction. Its minimal potency against SOS1-mediated KRAS activation distinguishes it from other inhibitors .

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGLOYDTDILXDA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY 293 Negative Control
Reactant of Route 2
BAY 293 Negative Control
Reactant of Route 3
BAY 293 Negative Control
Reactant of Route 4
BAY 293 Negative Control
Reactant of Route 5
Reactant of Route 5
BAY 293 Negative Control
Reactant of Route 6
Reactant of Route 6
BAY 293 Negative Control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.